2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHUFRXYWYYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368942 | |
| Record name | 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153275-53-7 | |
| Record name | 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Selection and Reactivity Considerations
The tetramethylphenyl group in the target compound originates from 2,3,4,5-tetramethylbenzene (durene), a highly substituted aromatic hydrocarbon. Durene’s electron-donating methyl groups activate the ring toward electrophilic attack, but steric hindrance at the ortho and para positions necessitates careful selection of acylating agents. Chloroacetyl chloride (ClCH₂COCl) is preferred due to its reactivity and compatibility with Friedel-Crafts conditions.
Catalytic Systems and Reaction Conditions
Aluminum chloride (AlCl₃) is the traditional catalyst for Friedel-Crafts acylations, but its use with highly substituted aromatics like durene requires optimization. In a representative procedure, durene (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane at 0–5°C, with AlCl₃ (1.5 equiv) added gradually to control exothermicity. The reaction mixture is stirred for 12–24 hours, followed by quenching with ice-cold water.
Table 1: Friedel-Crafts Acylation Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C | Prevents side reactions |
| Catalyst Loading | 1.5–2.0 equiv AlCl₃ | Maximizes acylation |
| Reaction Time | 12–24 hours | Completes substitution |
| Solvent | CH₂Cl₂ or CS₂ | Enhances solubility |
Yields for analogous compounds, such as 2-chloro-1-(2,4,6-trimethylphenyl)ethanone, range from 42% to 58% under these conditions. For the tetramethyl derivative, yields are expected to be lower (30–40%) due to increased steric hindrance.
Nucleophilic Substitution of Preformed Ketone Intermediates
An alternative approach involves the chlorination of a preformed ethanone precursor. This two-step method first synthesizes 1-(2,3,4,5-tetramethylphenyl)ethanone, followed by selective α-chlorination.
Synthesis of 1-(2,3,4,5-Tetramethylphenyl)ethanone
The parent ketone is prepared via Friedel-Crafts acylation of durene with acetyl chloride, using AlCl₃ in dichloromethane. This step typically achieves 60–70% yield, as steric effects are less pronounced compared to chloroacetyl chloride.
α-Chlorination Strategies
Chlorination at the α-position employs reagents such as sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂) in the presence of radical initiators like azobisisobutyronitrile (AIBN). A reported protocol for 2-chloro-1-mesitylethanone uses SO₂Cl₂ (1.1 equiv) in CCl₄ at 80°C for 6 hours, yielding 65–72% chlorinated product. For the tetramethyl derivative, lower temperatures (50–60°C) and extended reaction times (8–10 hours) may mitigate over-chlorination.
Alternative Pathways: Grignard Reagent and Cyanide-Mediated Synthesis
Grignard Approach
While less common, Grignard reagents offer a route to aryl ketones. Reaction of 2,3,4,5-tetramethylbenzene magnesium bromide with chloroacetonitrile in tetrahydrofuran (THF) generates an intermediate imine, which is hydrolyzed to the target ketone. This method suffers from low yields (<25%) due to competing side reactions but provides an option for small-scale synthesis.
Cyanide-Mediated Coupling
A patent-pending method involves the reaction of durene with chloroacetonitrile in the presence of zinc chloride (ZnCl₂) at elevated temperatures (120–140°C). The nitrile intermediate is hydrolyzed under acidic conditions to yield the chloroethanone. Initial reports suggest modest yields (35–40%) but improved scalability.
Purification and Characterization
Crude products are typically purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol or cyclohexane. Analytical data for related compounds include:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols under basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted ethanones.
Reduction: 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanol.
Oxidation: 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanoic acid.
Scientific Research Applications
2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
Methyl-Substituted Analogs
- 2-Chloro-1-(2,5-dimethylphenyl)ethanone (C₁₀H₁₁ClO, MW 182.65): Features two methyl groups (2,5-positions) versus four in the target compound. Applications: Intermediate in organic synthesis due to balance of reactivity and stability.
- 2-Chloro-1-(2-hydroxy-4,5-dimethylphenyl)ethanone (C₁₀H₁₁ClO₂, MW 198.65): Contains hydroxyl and methyl groups. Hydrogen bonding from the -OH group enhances solubility in polar solvents. Synthesized via Fries rearrangement of 3,4-dimethylphenyl chloroacetate at 150°C . Melting point: 101°C, illustrating how polar substituents elevate phase transition temperatures .
Halogenated Analogs
- 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (C₈H₄Cl₄O, MW 257.93): Higher halogen content increases molecular weight and density. Enhanced electrophilicity due to electron-withdrawing Cl groups, favoring reactions like Friedel-Crafts acylations . Potential toxicity concerns due to polyhalogenation .
- 2-Chloro-1-(3-chloro-4-methylphenyl)-ethanone (C₉H₈Cl₂O, MW 203.06): Mixed chloro-methyl substitution balances steric and electronic effects. Applications: Pharmaceutical intermediate, though synthesis details are undisclosed .
Methoxy-Substituted Analogs
- 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (C₁₀H₁₁ClO₃, MW 214.65): Methoxy groups (-OCH₃) donate electrons via resonance, reducing ketone electrophilicity compared to methyl groups. Melting point: 88–90°C, lower than hydroxy-substituted analogs due to lack of H-bonding . Used in synthesizing heterocycles like benzofurans .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target: 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone | C₁₂H₁₅ClO | 210.70 (estimated) | N/A | 2,3,4,5-tetramethyl |
| 2-Chloro-1-(2,5-dimethylphenyl)ethanone | C₁₀H₁₁ClO | 182.65 | N/A | 2,5-dimethyl |
| 2-Chloro-1-(2-hydroxy-4,5-dimethylphenyl)ethanone | C₁₀H₁₁ClO₂ | 198.65 | 101 | 2-hydroxy, 4,5-dimethyl |
| 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | C₈H₄Cl₄O | 257.93 | N/A | 2,4,5-trichloro |
| 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | C₁₀H₁₁ClO₃ | 214.65 | 88–90 | 2,5-dimethoxy |
- Steric Effects : Tetramethyl substitution in the target compound likely results in significant steric hindrance, reducing reaction rates in bulky transition states (e.g., nucleophilic additions) compared to less-substituted analogs .
- Electronic Effects : Methyl groups are weakly electron-donating, stabilizing the ketone carbonyl via hyperconjugation. In contrast, methoxy or chloro substituents exert stronger electronic effects (donating or withdrawing, respectively) .
Biological Activity
2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone is an organic compound with the molecular formula and a molecular weight of 210.70 g/mol. This compound features a chlorinated ethanone structure and a tetramethyl-substituted phenyl ring, which contributes to its unique chemical reactivity and potential biological applications. Recent studies have begun to explore its role as a precursor in biocatalysis and its interactions with biological targets.
- Molecular Formula :
- Molecular Weight : 210.70 g/mol
- Structural Features : Chlorinated ethanone group, tetramethylphenyl ring
Biological Activity Overview
The biological activity of this compound is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially modulating biochemical pathways relevant to pharmaceutical applications. Notably, it has been identified as a precursor in the synthesis of chiral intermediates crucial for developing various pharmaceuticals, including antifungal agents like miconazole.
Potential Applications
- Pharmaceutical Intermediates : Its unique structure allows it to serve as an intermediate in the synthesis of various bioactive compounds.
- Biocatalysis : The compound has been noted for its role in biocatalytic processes, which are essential for producing chiral molecules used in drug development.
- Antifungal Agents : It contributes to the synthesis of antifungal drugs, indicating potential therapeutic applications.
Case Study 1: Synthesis and Reactivity
Research has demonstrated that this compound can be synthesized through the chlorination of 1-(2,3,4,5-tetramethylphenyl)ethanone. This synthesis typically involves chlorinating agents under reflux conditions to ensure complete conversion. Purification methods such as recrystallization or column chromatography are employed to isolate the product in high purity.
Case Study 2: Interaction with Biological Targets
Preliminary studies indicate that this compound may interact with biological targets within cells. For instance, it has been suggested that the chlorinated moiety may enhance reactivity toward specific enzymes involved in metabolic pathways. Further research is required to elucidate these interactions and their implications for drug development.
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs of this compound and their reported biological activities:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone | Chlorinated phenolic compound | Antioxidant properties |
| 2-Chloro-1-(3-methylphenyl)ethanone | Chlorinated aromatic compound | Antimicrobial activity |
| 1-(2,3,4-trimethylphenyl)ethanone | Non-chlorinated aromatic compound | Moderate cytotoxicity against cancer cells |
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone?
The compound is typically synthesized via Friedel-Crafts acylation or alkylation reactions. For example, analogous chloroethanone derivatives are prepared by reacting substituted anilines with chloroacetyl chloride in a biphasic system (e.g., dichloromethane and aqueous NaOH) at 0–60°C, followed by purification via liquid-liquid extraction and crystallization . Reaction progress is monitored using HPLC, with yields ranging from 44–78% depending on substituent effects and reaction conditions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key characterization methods include:
- 1H/13C/19F NMR : To confirm the presence of methyl groups, chloro substituents, and aromatic protons.
- LC/MS : For molecular weight verification and purity assessment (>95% by HPLC).
- Elemental analysis (C, H, N) : To validate empirical formulas. Structural ambiguities (e.g., regiochemistry) can be resolved via single-crystal X-ray diffraction, as demonstrated for related tetramethylphenyl derivatives .
Q. What solvents and conditions optimize its stability during storage?
The compound should be stored in anhydrous, inert solvents (e.g., dry acetone or DCM) at –20°C to prevent hydrolysis of the chloroacetophenone moiety. Exposure to moisture or strong oxidizers may degrade the compound, as observed in safety data for structurally similar chloroethanones .
Advanced Research Questions
Q. How can reaction yields be improved in the synthesis of derivatives using this compound?
Yield optimization strategies include:
- Catalytic KI : Enhances alkylation efficiency in biphasic systems (e.g., acetone/K2CO3) by facilitating phase transfer .
- Temperature control : Maintaining 60°C minimizes side reactions (e.g., elimination or polymerization).
- Solid-phase purification : Chromatography or recrystallization reduces byproduct contamination, critical for downstream applications in drug discovery.
Q. How do steric effects from the tetramethylphenyl group influence reactivity in cross-coupling reactions?
The bulky 2,3,4,5-tetramethylphenyl group creates significant steric hindrance, which:
Q. How to resolve contradictions between computational predictions and experimental crystallographic data?
Discrepancies often arise from inadequate modeling of steric or electronic effects. A workflow to address this includes:
Q. What role does this compound play in the synthesis of heterocyclic scaffolds?
The α-chloro ketone moiety is a versatile electrophile for constructing:
- Aziridines : Via Staudinger reactions with imines.
- Benzodiazepines : Through condensation with diamines, as seen in anticonvulsant drug candidates .
- Polymer precursors : By nucleophilic substitution with bifunctional amines or thiols, enabling controlled molecular weight distributions .
Methodological Challenges
Q. What strategies mitigate lachrymatory properties during large-scale handling?
Safety protocols include:
Q. How to design crystallization trials for poorly soluble derivatives?
Use a matrix of solvents (e.g., DMSO/water, EtOH/hexane) and vary cooling rates. For stubborn cases, seeding with isomorphic crystals (e.g., from tetramethylphenyl analogs) or using microbatch methods under oil can induce nucleation .
Q. What analytical workflows validate purity for biological testing?
A tiered approach is recommended:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
